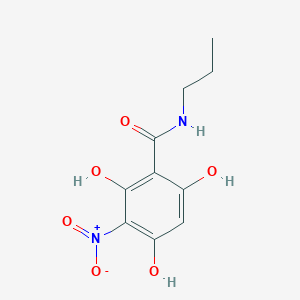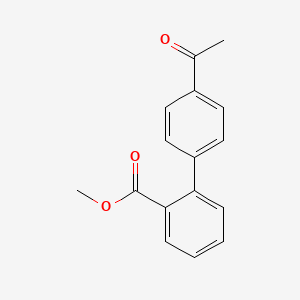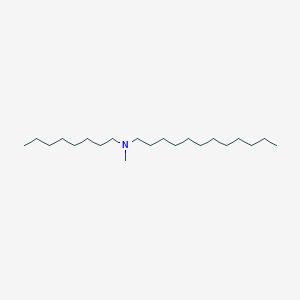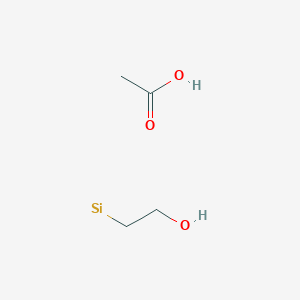
CID 78061122
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CID 78061122: is a chemical compound with a unique structure and properties that make it significant in various scientific fields. This compound is known for its applications in chemistry, biology, medicine, and industry, where it plays a crucial role in various reactions and processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of CID 78061122 involves several steps, typically starting with the preparation of intermediate compounds. The synthetic route may include:
Initial Reaction: The starting materials undergo a reaction under controlled conditions, often involving catalysts or specific reagents.
Intermediate Formation: The initial reaction products are further processed to form intermediates, which are crucial for the final compound.
Final Synthesis: The intermediates undergo a final reaction, often involving purification steps to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and optimized conditions to ensure high yield and purity. The process may involve:
Batch Processing: Where the reactions are carried out in batches, allowing for control over reaction conditions and product quality.
Continuous Processing: For large-scale production, continuous processing methods are employed to ensure a steady supply of the compound.
Análisis De Reacciones Químicas
Types of Reactions
CID 78061122 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Catalysts: Various catalysts may be used to facilitate these reactions, such as palladium or platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce different oxidized derivatives, while reduction can yield various reduced forms.
Aplicaciones Científicas De Investigación
CID 78061122 has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: Plays a role in biological studies, including enzyme reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a component in drug development.
Industry: Utilized in the production of various industrial products, including polymers and specialty chemicals.
Mecanismo De Acción
The mechanism by which CID 78061122 exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It can bind to specific receptors, triggering or blocking biological responses.
Signal Transduction: Involvement in signal transduction pathways, influencing cellular processes.
Propiedades
Fórmula molecular |
C4H9O3Si |
|---|---|
Peso molecular |
133.20 g/mol |
InChI |
InChI=1S/C2H4O2.C2H5OSi/c1-2(3)4;3-1-2-4/h1H3,(H,3,4);3H,1-2H2 |
Clave InChI |
VSHVYDGXYNKSRP-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.C(C[Si])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


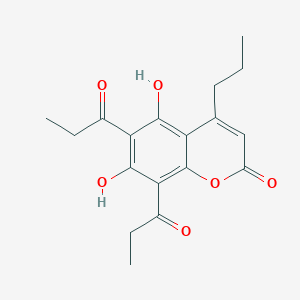
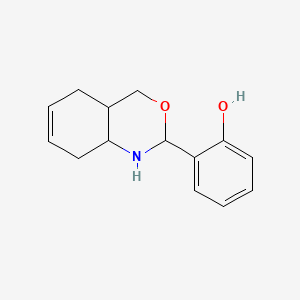
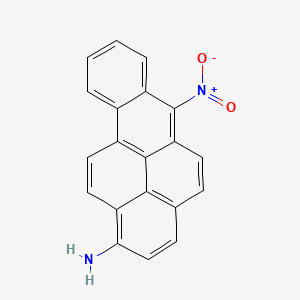
![Acetamide, N-[4-(4-chlorobutoxy)-2-nitrophenyl]-](/img/structure/B14274232.png)
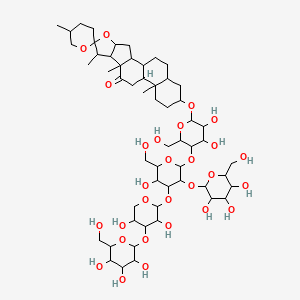
![Benzoyl azide, 2-[(4-methoxyphenyl)thio]-](/img/structure/B14274241.png)
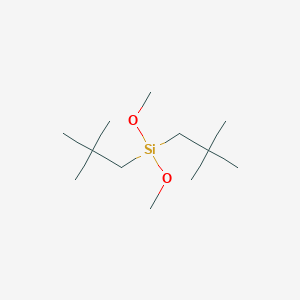
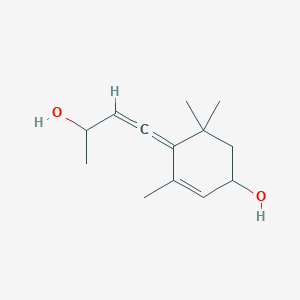
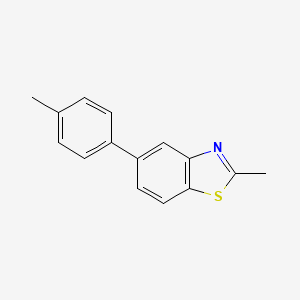
![2-Fluoro-4-octyl-4'-[(4-octylphenyl)methoxy]-1,1'-biphenyl](/img/structure/B14274259.png)
